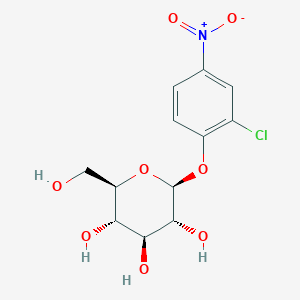

(2S,3R,4S,5S,6R)-2-(2-氯-4-硝基苯氧基)-6-(羟甲基)四氢-2H-吡喃-3,4,5-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H14ClNO8 and its molecular weight is 335.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖基转移酶催化的反应

该化合物用于拓宽糖基转移酶催化的糖核苷酸合成的范围。 它在高通量比色筛选中用作人工糖基供体,从而能够对糖基转移酶进行工程改造以进行组合糖核苷酸合成 。经过改造的酶可以有效地利用变异的 NDP 受体和该化合物作为供体来产生多种糖核苷酸。

酶测定

2-氯-4-硝基苯基 β-D-吡喃葡萄糖苷: 是一种用于酶测定以测量糖苷酶活性的显色底物 。在酶水解后,它会产生一种黄色产物,4-硝基苯酚,可以进行定量测量。

蛋白质工程

研究人员利用该化合物在蛋白质工程中研究糖基化大分子和小分子在生物学或治疗开发中的调控、生物合成和作用 。它有助于实际合成这些研究中所需的独特糖核苷酸。

生化酶测定

它用作生化酶测定的底物,特别是对于 α-葡萄糖苷酶。 该底物的酶水解会导致产生 4-硝基苯酚,由于其颜色变化而可以检测到 。

糖生物学研究

在糖生物学中,2-氯-4-硝基苯基 β-D-吡喃葡萄糖苷对于理解糖基化过程的动力学至关重要。 它被用来从天然产物中窃取独特的糖,促进独特的天然产物之间的一锅糖交换反应 。

生物燃料研究

该化合物适用于生物燃料研究中纤维素酶的动力学表征。 它被用来测量纤维素酶活性,这对优化生物质的乙醇生产至关重要 。

作用机制

Target of Action

The primary target of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides and oligosaccharides .

Mode of Action

2-Chloro-4-nitrophenyl beta-D-glucopyranoside serves as a substrate for β-glucosidase . The enzyme catalyzes the hydrolysis of the glycosidic bond in the substrate, leading to the release of 2-chloro-4-nitrophenol .

Biochemical Pathways

The compound is involved in the glycosyltransferase-catalyzed sugar nucleotide synthesis pathway . In this pathway, the compound acts as a glycosyl donor. The glycosyltransferase enzyme, such as the OleD Loki variant, can use this compound to produce distinct NDP-sugars .

Result of Action

The action of β-glucosidase on 2-Chloro-4-nitrophenyl beta-D-glucopyranoside results in the release of 2-chloro-4-nitrophenol . This reaction is used in various biological and diagnostic applications, such as identifying the presence of β-glucosidase in urine .

Action Environment

Environmental factors can influence the action of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside. For instance, the compound’s degradation can occur via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria, such as Cupriavidus sp. CNP-8 . This suggests that the presence and activity of specific microbial communities can impact the compound’s stability and efficacy.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-RMPHRYRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595373 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120221-14-9 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)